(E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide
CAS No.: 957047-79-9
Cat. No.: VC4181326
Molecular Formula: C24H22N4O2
Molecular Weight: 398.466
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957047-79-9 |
|---|---|
| Molecular Formula | C24H22N4O2 |
| Molecular Weight | 398.466 |
| IUPAC Name | (E)-N-(4-acetylphenyl)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enamide |
| Standard InChI | InChI=1S/C24H22N4O2/c1-17-4-6-20(7-5-17)24-21(16-28(27-24)15-3-14-25)10-13-23(30)26-22-11-8-19(9-12-22)18(2)29/h4-13,16H,3,15H2,1-2H3,(H,26,30)/b13-10+ |
| Standard InChI Key | JAXQIDLVGAGVQR-JLHYYAGUSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)NC3=CC=C(C=C3)C(=O)C)CCC#N |
Introduction
(E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide is a complex organic compound featuring a pyrazole ring system, which is a common motif in pharmaceutical and chemical research due to its diverse biological activities. This compound combines several functional groups, including an acrylamide moiety, a cyanoethyl group, and a p-tolyl substituent, making it a candidate for various applications in medicinal chemistry.
Synthesis
The synthesis of (E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide typically involves multi-step organic synthesis techniques. It may involve the condensation of appropriate pyrazole derivatives with acrylamide precursors under controlled conditions to form the desired acrylamide structure.
Potential Applications
Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound (E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide could be explored for similar applications, although detailed research findings on its biological activity are not readily available in the current literature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume